molecular formula C14H24N2O6S B3945573 1-(3-cyclohexen-1-ylmethyl)-4-(methylsulfonyl)piperazine oxalate

1-(3-cyclohexen-1-ylmethyl)-4-(methylsulfonyl)piperazine oxalate

Cat. No. B3945573
M. Wt: 348.42 g/mol
InChI Key: ZOYSKVZYPRWPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-cyclohexen-1-ylmethyl)-4-(methylsulfonyl)piperazine oxalate, also known as CMS, is a chemical compound that has been studied for its potential use in scientific research. CMS is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(methylsulfonyl)piperazine oxalate is thought to involve its binding to the 5-HT7 receptor, which results in the inhibition of downstream signaling pathways. This inhibition leads to a variety of biochemical and physiological effects, including changes in neurotransmitter release and modulation of neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects, including the modulation of serotonin and dopamine release in the brain. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-cyclohexen-1-ylmethyl)-4-(methylsulfonyl)piperazine oxalate in laboratory experiments is its potency and selectivity as a 5-HT7 receptor antagonist. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.

Future Directions

There are several future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(methylsulfonyl)piperazine oxalate, including further investigation of its potential as a tool for studying the function of the 5-HT7 receptor in the brain. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, and its potential use in the treatment of anxiety and depression. Finally, the development of new this compound derivatives with improved potency and selectivity may also be an area of future research.

Scientific Research Applications

1-(3-cyclohexen-1-ylmethyl)-4-(methylsulfonyl)piperazine oxalate has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of certain neurotransmitter receptors in the brain. Specifically, this compound has been shown to be a potent and selective antagonist of the 5-HT7 receptor, which is involved in a variety of physiological processes.

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-methylsulfonylpiperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S.C2H2O4/c1-17(15,16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-3,12H,4-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYSKVZYPRWPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2CCC=CC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-cyclohexen-1-ylmethyl)-4-(methylsulfonyl)piperazine oxalate
Reactant of Route 2
Reactant of Route 2
1-(3-cyclohexen-1-ylmethyl)-4-(methylsulfonyl)piperazine oxalate
Reactant of Route 3
Reactant of Route 3
1-(3-cyclohexen-1-ylmethyl)-4-(methylsulfonyl)piperazine oxalate
Reactant of Route 4
Reactant of Route 4
1-(3-cyclohexen-1-ylmethyl)-4-(methylsulfonyl)piperazine oxalate
Reactant of Route 5
Reactant of Route 5
1-(3-cyclohexen-1-ylmethyl)-4-(methylsulfonyl)piperazine oxalate
Reactant of Route 6
1-(3-cyclohexen-1-ylmethyl)-4-(methylsulfonyl)piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.